3,5-DiBr-PAESA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

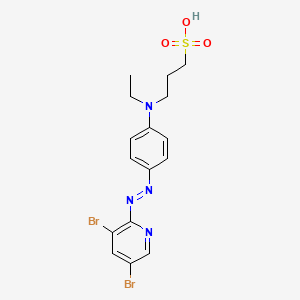

C16H18Br2N4O3S |

|---|---|

分子量 |

506.2 g/mol |

IUPAC名 |

3-[4-[(3,5-dibromopyridin-2-yl)diazenyl]-N-ethylanilino]propane-1-sulfonic acid |

InChI |

InChI=1S/C16H18Br2N4O3S/c1-2-22(8-3-9-26(23,24)25)14-6-4-13(5-7-14)20-21-16-15(18)10-12(17)11-19-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25) |

InChIキー |

DQANXBWQUCOGLQ-UHFFFAOYSA-N |

正規SMILES |

CCN(CCCS(=O)(=O)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br |

同義語 |

4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline DiBr-PAESA |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-DiBr-PAESA: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-DiBr-PAESA, a highly sensitive chromogenic agent. The document details its chemical structure, physicochemical properties, a method for its synthesis, and its primary application in the quantitative determination of metal ions, particularly copper. While direct biological activity beyond metal chelation is not extensively documented, this guide also touches upon the toxicological context of related chemical classes.

Chemical Structure and Identity

Chemical Name: 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulphopropyl)aniline, monosodium salt, monohydrate[1]

Synonyms: this compound, Dibr-paesa[1]

CAS Number: 100743-65-5[1]

The molecular structure of this compound features a pyridylazo group, which is key to its function as a chelating agent. The presence of bromine atoms and a sulfopropyl group enhances its sensitivity and solubility in aqueous media, respectively.

Physicochemical and Spectroscopic Properties

This compound is a dark reddish-brown to black-purple powder.[2][3] Its properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₆H₁₇Br₂N₄NaO₃S·H₂O[2][4] |

| Molecular Weight | 546.21 g/mol [2][4] |

| Appearance | Dark reddish-brown or black-purple powder[2][3] |

| Solubility | Soluble in water (forms a clear, red solution)[4] |

| Molar Absorptivity (Free Ligand) | > 32,000 M⁻¹cm⁻¹ (at ~503 nm)[2][4] |

| Molar Absorptivity (Cu(II) Chelate) | > 124,000 M⁻¹cm⁻¹ (at 637 nm)[2][4] |

Synthesis of this compound

The synthesis of this compound is a two-step process involving a diazotization reaction followed by an azo coupling.

Experimental Protocol:

Step 1: Diazotization of 3,5-dibromo-2-aminopyridine

-

Dissolve 3,5-dibromo-2-aminopyridine in a cooled aqueous acidic solution (e.g., hydrochloric acid).

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining a low temperature (0-5 °C) with constant stirring.

-

Continue stirring for a short period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling with N-ethyl-N-(3-sulfopropyl)aniline

-

In a separate vessel, dissolve N-ethyl-N-(3-sulfopropyl)aniline in an alkaline medium.

-

Slowly add the freshly prepared diazonium salt solution to the N-ethyl-N-(3-sulfopropyl)aniline solution, again maintaining a low temperature and ensuring efficient mixing.

-

Allow the reaction to proceed to completion. The product, this compound, will precipitate from the solution.

-

Isolate the product by filtration, wash with cold water, and dry under vacuum.

-

Purification can be achieved by recrystallization.

Caption: Synthesis workflow for this compound.

Principle of Metal Ion Determination

This compound is an ultra-sensitive chelating agent primarily used for the colorimetric determination of copper (Cu⁺ and Cu²⁺) and silver (Ag⁺) ions.[5] The underlying principle involves the formation of a stable, colored complex between this compound and the target metal ion. This complex exhibits a significant shift in its maximum absorbance wavelength compared to the free ligand, allowing for quantitative measurement using spectrophotometry.

In a typical copper assay, the sample is treated under weakly acidic conditions to dissociate copper from proteins like ceruloplasmin.[6][7] An ascorbic acid solution is often used to reduce Cu²⁺ to Cu⁺, which then forms a highly colored chelate with this compound.[6] The intensity of the color, measured at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[6][7]

Experimental Protocol: Quantitative Determination of Copper

The following is a detailed protocol for a microplate-based colorimetric assay for the quantitative determination of copper in biological samples.

Sample Preparation

-

Serum or Plasma: Centrifuge to remove any insoluble material. Note that EDTA-plasma should not be used as EDTA will interfere with the assay.[6]

-

Urine, Saliva, or other Biological Fluids: If turbid, centrifuge to clarify. Adjust the pH to 2.0-3.0 with 6M HCl if necessary.[6]

-

Tissue Extracts or Cell Lysates: Homogenize the sample in an appropriate buffer. To remove proteins and lipids that may interfere, precipitation with 5% trichloroacetic acid (TCA) followed by centrifugation is recommended.[6] The supernatant should have a pH between 2.0 and 8.0.[6]

Reagent Preparation

-

Working Solution: Prepare a working solution by mixing the provided buffer and the this compound chromogen solution. A typical ratio is 240 µL of buffer to 5 µL of chromogen per well.[6] This solution should be prepared fresh and can be stored at 4°C for up to one month.[6]

-

Copper Calibrator: A standard solution of known copper concentration (e.g., 200 µg/dL) is used to generate a standard curve.[6]

Assay Procedure (Microplate)

-

Bring all reagents and samples to room temperature before use.

-

Pipette 12 µL of the blank (purified water), copper calibrator, or sample into individual wells of a 96-well microplate.[6]

-

Add 240 µL of the working solution to each well.[6]

-

Mix gently using a pipette. Avoid foaming.

-

Incubate at room temperature for 10 minutes.[6]

-

Read the absorbance at 580 nm using a microplate reader. A reference wavelength between 700-800 nm can be used to correct for background absorbance.[6]

-

Calculate the copper concentration in the samples by comparing their absorbance to the standard curve generated from the calibrators.

Caption: Workflow for copper determination using this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activities of this compound beyond its well-established role as a metal ion chelator. No specific signaling pathways have been identified as being directly modulated by this compound.

However, it is prudent to consider the broader context of its chemical class. This compound is both a dibrominated aromatic compound and an azo dye. Some compounds within these classes have been reported to exhibit biological effects, including cytotoxicity. For instance, studies on various azo dyes have shown that they can induce cytotoxic and genotoxic effects in different cell lines.[2][8] The metabolism of azo dyes by intestinal microbiota can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[3] It is important to note that these are general characteristics of the chemical class, and the specific toxicological profile of this compound has not been extensively studied.

Conclusion

This compound is a valuable and highly sensitive reagent for the quantitative determination of copper and other metal ions in a variety of biological and environmental samples. Its chemical structure is optimized for high molar absorptivity upon chelation, leading to a robust and reproducible colorimetric assay. While its direct biological effects and interactions with cellular signaling pathways remain largely unexplored, its utility in analytical chemistry is well-documented. Researchers using this compound should adhere to standard laboratory safety protocols, particularly given the general toxicological considerations for brominated aromatic compounds and azo dyes. Further research is warranted to fully elucidate the biological interaction profile of this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [Genox USA/ OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [genox.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-DiBr-PAESA in Biochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-pyridylazo-N-ethyl-N-(3-sulfopropyl)aniline, monosodium salt, monohydrate, commonly known as 3,5-DiBr-PAESA, is a highly sensitive chromogenic chelating agent. In the field of biochemistry, its primary application lies in the quantitative determination of metal ions, particularly copper (Cu²⁺ and Cu⁺) and silver (Ag⁺), in a variety of biological samples.[1][2] Its high molar absorptivity upon chelation allows for precise colorimetric assays, making it a valuable tool for researchers studying metal ion homeostasis and its role in health and disease.[3][4] This guide provides a comprehensive overview of the core principles, experimental protocols, and technical data associated with the use of this compound in biochemical research.

Core Principle of Metal Ion Determination

The utility of this compound in biochemical assays is based on its ability to form a stable, colored complex with specific metal ions. The general mechanism for copper determination involves the following steps:

-

Dissociation: In an acidic buffer, copper ions are released from carrier proteins, such as ceruloplasmin, and other copper-containing molecules within the biological sample.[2][4]

-

Reduction (for total copper): An optional reduction step, often using ascorbic acid, can be included to reduce Cu²⁺ to Cu⁺, allowing for the determination of total copper content.[5]

-

Chelation and Color Formation: this compound selectively chelates the free copper ions, resulting in the formation of a distinctively colored complex.[6][7]

-

Spectrophotometric Quantification: The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample. This is quantified by measuring the absorbance at a specific wavelength using a spectrophotometer or microplate reader.[4][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its metal complexes, compiled from various sources.

| Parameter | Value | Metal Ion | Conditions | Source(s) |

| Molar Absorptivity (ε) | > 32,000 M⁻¹cm⁻¹ | This compound (free) | at ~503 nm | [3] |

| > 124,000 M⁻¹cm⁻¹ | Cu(II) chelate | at 637 nm | [3] | |

| 134,000 M⁻¹cm⁻¹ | Cu(I) chelate | at 639 nm | [2] | |

| 80,000 M⁻¹cm⁻¹ | Ag(I) chelate | at 618 nm | [2] | |

| Maximum Wavelength (λmax) | ~503 nm | This compound (free) | [3] | |

| 637 nm | Cu(II) chelate | [3] | ||

| 639 nm | Cu(I) chelate | [2] | ||

| 618 nm | Ag(I) chelate | [2] | ||

| 580 nm (assay) | Copper chelate | Assay conditions | [4][6] | |

| 582 nm (assay) | Copper chelate | Assay conditions | [5] | |

| Assay Range | 3 - 400 µg/dL | Copper | [4] | |

| 1.84 - 60 µmol/L | Copper | [7] | ||

| Reaction Time | ~10 minutes | Copper | Room temperature | [4][6] |

| 4-5 minutes | Copper | 37°C | [5] |

Detailed Experimental Protocols

The following are generalized protocols for the determination of copper in biological samples using this compound. Specific assay kits may have variations in reagent composition and incubation times.

Sample Preparation

Proper sample preparation is critical for accurate results.

-

Serum/Plasma: Use non-hemolyzed samples. Heparin is a suitable anticoagulant; however, EDTA must be avoided as it will interfere with the assay by chelating copper ions.[6][7] Insoluble materials should be removed by centrifugation.[6]

-

Urine and other Biological Fluids: If samples are turbid, clarify by centrifugation at approximately 6,000 rpm for 15 minutes. The pH of the sample should be between 2.0 and 8.0. If necessary, adjust the pH with a small amount of 6M HCl.[6]

-

Tissue Extracts: Homogenize the tissue sample and then deproteinize using a 5% trichloroacetic acid (TCA) solution. After incubation, centrifuge to pellet the precipitated protein and use the supernatant for the assay.[6]

-

Cell Lysates: Similar to other biological fluids, cell lysates should be clarified by centrifugation to remove cellular debris before use in the assay.[6]

Colorimetric Assay Protocol (Microplate Format)

This protocol is adapted from commercially available copper assay kits utilizing this compound.[6][7]

Reagent Preparation:

-

Working Solution: Prepare a working solution by mixing the provided buffer and the this compound chromogen solution according to the kit's instructions. This solution is typically stable for a limited time.[6]

-

Standards: Use the provided copper calibrator/standard solution to prepare a standard curve.

Assay Procedure:

-

Pipette samples, standards, and a blank (e.g., purified water) into the wells of a microplate.[6]

-

Add the prepared Working Solution containing this compound to each well.[6]

-

Mix gently, avoiding the formation of bubbles.[6]

-

Incubate the plate at room temperature for approximately 10 minutes, or as specified by the kit manufacturer.[6]

-

Measure the absorbance at the recommended wavelength, typically around 580 nm. A reference wavelength (e.g., 750 nm) may also be used to correct for background absorbance.[6]

-

Calculate the copper concentration in the samples by comparing their absorbance values to the standard curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of copper in biological samples using a this compound based colorimetric assay.

Caption: Workflow for Copper Determination using this compound.

Signaling Pathways and Logical Relationships

Current literature does not indicate a role for this compound in the direct modulation or investigation of specific biochemical signaling pathways. Its function is primarily that of an analytical tool for the quantification of metal ions. The logical relationship in its use is a direct correlation between the concentration of the target metal ion and the intensity of the color produced by the resulting chelate complex. This relationship forms the basis of its application in quantitative biochemical analysis.

The following diagram illustrates the principle of the colorimetric assay.

Caption: Principle of this compound Colorimetric Assay.

Conclusion

This compound is a robust and sensitive tool for the quantitative determination of copper in a wide range of biological samples. Its application is straightforward, relying on the principles of colorimetric analysis. For researchers in biochemistry and drug development, particularly those investigating metal metabolism, oxidative stress, and diseases associated with copper dysregulation, this compound-based assays offer a reliable and efficient method for obtaining critical quantitative data. While it does not directly probe signaling pathways, the data it generates can provide valuable insights into the physiological and pathological roles of copper.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. interchim.fr [interchim.fr]

- 3. This compound [sorachim.com]

- 4. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]

- 5. spinreact.com [spinreact.com]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. assaygenie.com [assaygenie.com]

Unraveling the 3,5-DiBr-PAESA Copper Chelation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the copper chelation mechanism of 3,5-Dibromosalicylaldehyde-2-pyridylhydrazone (3,5-DiBr-PAESA), a chromogenic agent widely utilized in quantitative copper assays. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on its application in copper determination, outlines detailed experimental protocols, and visualizes the underlying processes.

Core Chelation Principle

The fundamental application of this compound lies in its ability to form a stable, colored complex with cuprous ions (Cu⁺). This reaction serves as the basis for a direct colorimetric assay for the quantitative determination of copper in various biological samples. The process is initiated by the dissociation of copper from copper-containing proteins, such as ceruloplasmin, under weakly acidic conditions. Subsequently, ascorbic acid reduces the released cupric ions (Cu²⁺) to cuprous ions (Cu⁺). These Cu⁺ ions then react with this compound to form a distinct blue chelate. The intensity of this colored complex, which is directly proportional to the copper concentration in the sample, is measured spectrophotometrically at approximately 580 nm.[1][2][3][4]

The chelation reaction is specific for both Cu²⁺ and Cu⁺ ions.[3] In acidic conditions, a denaturing agent facilitates the release of copper from proteins, making it available for complexation with this compound.[3]

Quantitative Assay Parameters

Commercial assay kits utilizing the this compound method provide key performance metrics that are crucial for experimental design and data interpretation. The following table summarizes these quantitative specifications.

| Parameter | Value | Source |

| Sensitivity | 200 µg/dL standard O.D. = 0.03 - 0.1 | [3] |

| 1.84 µmol/L | [4] | |

| Accuracy | ±10% of known concentration | [3] |

| Intra-assay CV | < 5% | [3] |

| Assay Range | 3 - 400 µg/dL | [3] |

| 1.84 - 60 µmol/L | [4] | |

| Measurement Time | ~10 minutes | [3] |

| Absorbance Max | 580 nm (acceptable range: 570-590 nm) | [1][3][4] |

| Sub-wavelength | 750 nm (acceptable range: 700-800 nm) | [1] |

Experimental Protocols

The following sections detail the methodologies for the quantitative determination of copper using the this compound chromogenic method, as compiled from various assay kit manuals.

Sample Preparation

Proper sample preparation is critical to ensure accurate measurements. The following protocols are recommended for different biological matrices.

-

Serum or Plasma: Insoluble substances should be removed by centrifugation. It is important to note that EDTA-plasma samples are not suitable for this assay as EDTA interferes with the copper chelation.[1][5] Heparin is the recommended anticoagulant.[2][4]

-

Tissue Extracts, Cell Lysates, and other Biological Fluids: If the sample is turbid, it should be centrifuged at 6,000 rpm for 15 minutes, and the supernatant collected for the assay.[1][5] The pH of the sample should be between 2.0 and 8.0.[1] If necessary, the pH can be adjusted to 2.0 - 3.0 by adding small amounts of 6M HCl.[1][5]

-

Tissue Samples: Homogenize the tissue and add a 5% Trichloroacetic acid (TCA) solution. Vortex the mixture for 1 minute and incubate at 4-8°C for 30 minutes. Centrifuge at 6,000 rpm for 15 minutes and collect the supernatant for the assay.[1][5]

Reagent Preparation

The assay typically involves a buffer solution and the this compound chromogen.

-

Working Solution: A working solution is prepared by mixing the provided buffer and chromogen. For instance, for one test, 240 µL of buffer is mixed with 5 µL of chromogen.[1] This working solution should be stored at 4°C and is typically stable for up to one month.[1][5]

-

Copper Calibrator: A standard copper calibrator is usually provided ready to use.[1]

-

All reagents should be brought to room temperature before use.[1]

Assay Protocol (Microplate)

-

Add 12 µL of the blank (purified water), copper calibrator, or prepared sample to each well of a microplate.[1]

-

Add 240 µL of the prepared Working Solution to each well.[1]

-

Mix carefully using a pipette to avoid foaming and incubate at room temperature for 10 minutes.[1] Alternatively, for some protocols, incubation is at 37°C for 4-5 minutes.[2][4]

-

Read the optical density (OD) absorbance at a primary wavelength of 580 nm and a sub-wavelength of 750 nm.[1] The acceptable range for the main wavelength is 570-590 nm.[1]

Visualizing the Process

To better understand the experimental workflow and the proposed chelation mechanism, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the this compound copper assay.

Caption: Proposed reaction pathway for this compound copper chelation.

Concluding Remarks

This compound serves as a robust and sensitive chromogenic reagent for the quantification of copper in biological samples. The methodology is straightforward, rapid, and adaptable to a microplate format, making it suitable for high-throughput screening. While the provided information from commercial kits offers a solid foundation for its application in copper measurement, further independent research is warranted to fully elucidate the coordination chemistry, stoichiometry, and stability of the copper-3,5-DiBr-PAESA complex. Such studies would not only deepen our fundamental understanding but also potentially broaden the applications of this versatile chelating agent. At present, there is no scientific evidence in the provided search results to support the use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. spinreact.com [spinreact.com]

- 3. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]

- 4. assaygenie.com [assaygenie.com]

- 5. jaica.com [jaica.com]

An In-Depth Technical Guide to the Synthesis and Applications of 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the pyridylazo dye, 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline, often abbreviated as 3,5-diBr-PAESA. This document is intended to serve as a valuable resource for professionals in chemical synthesis and drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.

Compound Overview

4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline is a synthetic organic compound characterized by a pyridylazo functional group, which consists of a pyridine ring linked to an azo group (-N=N-).[1] The presence of dibromo-substituents on the pyridine ring and ethyl and sulfopropyl groups on the aniline moiety imparts specific chemical and physical properties, such as enhanced solubility and stability.[1] While its primary application lies in analytical chemistry as a colorimetric reagent for metal ion detection, particularly cobalt and cadmium, the broader class of pyridylazo dyes has demonstrated various biological activities, suggesting potential avenues for exploration in drug discovery and diagnostics.[1][2][3]

Chemical Properties

A summary of the key chemical properties of 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈Br₂N₄O₃S | [1][4] |

| Molecular Weight | 506.2 g/mol | [1][4] |

| IUPAC Name | 3-[4-[(3,5-dibromopyridin-2-yl)diazenyl]-N-ethylanilino]propane-1-sulfonic acid | [1][4] |

| Synonyms | This compound, 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline | [1][4] |

| CAS Number | 100743-65-5 | [4] |

Synthesis Protocol

Step 1: Diazotization of 3,5-dibromo-2-aminopyridine

This initial step involves the conversion of the primary aromatic amine, 3,5-dibromo-2-aminopyridine, into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Materials and Reagents:

-

3,5-dibromo-2-aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Experimental Procedure:

-

In a flask, dissolve a specific molar equivalent of 3,5-dibromo-2-aminopyridine in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

Continue stirring the mixture in the ice bath for approximately 30 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the subsequent coupling reaction.

Step 2: Azo Coupling with N-ethyl-N-(3-sulfopropyl)aniline

The newly formed diazonium salt is then reacted with the coupling agent, N-ethyl-N-(3-sulfopropyl)aniline, in an alkaline medium to yield the final azo dye.

Materials and Reagents:

-

N-ethyl-N-(3-sulfopropyl)aniline

-

Sodium Hydroxide (NaOH) or other suitable base

-

The diazonium salt solution from Step 1

-

Distilled Water

-

Ice

Experimental Procedure:

-

In a separate beaker, dissolve N-ethyl-N-(3-sulfopropyl)aniline in a cooled, alkaline aqueous solution (e.g., sodium hydroxide solution).

-

While maintaining the temperature at 0-5 °C with an ice bath, slowly add the cold diazonium salt solution from Step 1 to the stirred solution of the coupling agent.

-

A colored precipitate of the azo dye should form. Continue stirring the reaction mixture at a low temperature for a few hours to ensure the completion of the coupling reaction.

-

The crude product can be isolated by filtration, followed by washing with cold water to remove excess salts and other water-soluble impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture) to obtain the final product of high purity.

Visualized Workflows and Mechanisms

To better illustrate the processes involved in the synthesis and application of this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic workflow for 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline.

Caption: Metal ion chelation mechanism of this compound.

Applications and Future Directions

Analytical Chemistry

The primary and well-established application of 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline is in analytical chemistry. Its ability to form stable, colored complexes with metal ions allows for their quantitative determination using spectrophotometry.[1] The mechanism involves the pyridylazo group acting as a chelating agent, binding to metal ions through its nitrogen atoms.[1] This complexation alters the electronic properties of the dye, leading to a measurable color change.[1]

Potential in Drug Development and Diagnostics

While specific biological studies on this compound are limited, the broader family of pyridylazo dyes has shown promise in several areas relevant to drug development and diagnostics:

-

Antimicrobial and Antifungal Activity: Various pyridylazo compounds and their metal complexes have demonstrated notable biological activity against bacteria such as E. coli and Staphylococcus aureus, as well as fungi like Aspergillus niger.[2] This suggests that this compound could be a candidate for antimicrobial screening programs.

-

Anticancer Potential: Some azo dyes of quinoline have exhibited significant cytotoxicity against cancer cell lines, such as MCF-7 (human breast cancer).[3][5] This opens the possibility for evaluating this compound and its derivatives as potential anticancer agents.

-

Enzyme Inhibition and Protein Binding: This class of compounds has been employed in studies involving enzyme inhibition and protein binding, indicating their potential use as biochemical probes or modulators of protein function.[1]

-

Diagnostic Assays: The vibrant colorimetric properties of these dyes make them suitable for the development of diagnostic assays, potentially for detecting metal ion imbalances or as reporters in enzyme-linked immunosorbent assays (ELISAs).[1]

Given these potential applications, a logical next step for researchers would be to screen this compound in a variety of biological assays.

References

3,5-DiBr-PAESA: A Technical Guide to its Spectrophotometric Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-DiBr-PAESA [4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline], a highly sensitive chromogenic agent predominantly used in the quantitative determination of metal ions, particularly copper. This document outlines the core principles of its application, detailed experimental protocols, and the associated physicochemical data.

Core Principles

This compound is a synthetic organic compound that acts as a chelating agent, forming stable, colored complexes with various metal ions.[1] This property makes it a valuable reagent in spectrophotometric analysis. The underlying mechanism involves the pyridylazo group of the this compound molecule binding to metal ions, which alters the electronic properties of the compound and results in a measurable color change.[1]

The most prominent application of this compound is in the colorimetric assay for the determination of copper. In a typical assay, copper ions in a sample react with this compound in a buffered, acidic medium (pH 4.7) to form a stable, colored chelate.[2][3] The intensity of the resulting color is directly proportional to the concentration of copper in the sample and is quantified by measuring the absorbance at the wavelength of maximum absorption (λmax).[2]

Physicochemical and Spectroscopic Data

While extensively used in analytical assays, specific quantitative values for the molar absorptivity and extinction coefficient of this compound and its metal complexes are not consistently reported across publicly available literature. The molar absorptivity of a related compound, 2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino) aniline Na salt (5-Br-PSAA), for its copper complex has been reported as 6.5 x 10(4) L/mol·cm at 580 nm.[4] However, for this compound, researchers typically rely on the generation of a standard curve for quantification.

The key spectroscopic parameter for the this compound-copper complex is its maximum absorbance wavelength (λmax).

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) for Copper Complex | ~580 nm (acceptable range: 570 - 590 nm) | [5][6] |

| Molar Absorptivity (ε) of Copper Complex | Not explicitly found in cited literature. | |

| Extinction Coefficient of Copper Complex | Not explicitly found in cited literature. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the spectrophotometric determination of copper, based on protocols from commercially available assay kits and research articles.

Sample Preparation

Proper sample preparation is crucial for accurate results. The following are general guidelines for different sample types:

-

Serum or Plasma: Insoluble substances should be removed by centrifugation. It is important to note that EDTA-plasma samples are not suitable as EDTA interferes with the assay.[6]

-

Tissue Extracts, Cell Lysates, and other Biological Fluids: If the sample is turbid, it should be clarified by centrifugation (e.g., 6,000 rpm for 15 minutes). The pH of the supernatant may need to be adjusted to a range of 2.0 - 3.0.[6]

-

Tissue Samples: Homogenized tissue can be treated with 5% trichloroacetic acid (TCA), vortexed, and incubated at 4 - 8°C. Following centrifugation, the supernatant is collected for the assay. The sample pH should be between 2.0 and 8.0.[6]

Assay Protocol for Copper Determination (Microplate Method)

This protocol is adapted from a common microplate-based assay.

Reagents:

-

Buffer Solution: A weak acidic buffer (e.g., acetate buffer, pH 4.7).[3]

-

Chromogen Solution: this compound reagent.

-

Reducing Agent: Ascorbic acid is often used to reduce Cu2+ to Cu+.[7]

-

Copper Calibrator: A standard solution of known copper concentration (e.g., 200 µg/dL).[6]

-

Working Solution: A mixture of the buffer and chromogen solution, prepared fresh.[6]

-

Blank: Purified water.

Procedure:

-

Prepare a Standard Curve: A series of dilutions of the Copper Calibrator should be prepared to generate a standard curve.

-

Sample Addition: Add 12 µL of the Blank, Copper Calibrator standards, or prepared sample to individual wells of a microplate.[6]

-

Reagent Addition: Add 240 µL of the Working Solution to each well. Mix gently to avoid foaming.[6]

-

Incubation: Incubate the microplate at room temperature for 10 minutes.[6]

-

Absorbance Measurement: Read the optical density (OD) at 580 nm. A reference wavelength (e.g., 750 nm) can also be used for background correction.[6]

-

Calculation: The copper concentration in the samples is determined by comparing their absorbance values to the standard curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the application of this compound.

Caption: Workflow for copper quantification using this compound.

Caption: The chemical principle of the this compound copper assay.

Signaling Pathways

Current scientific literature does not indicate a role for this compound in biological signaling pathways. Its application is consistently reported within the domain of analytical chemistry as a chromogenic agent for the detection of metal ions.

Conclusion

References

- 1. This compound | Benchchem [benchchem.com]

- 2. saspublishers.com [saspublishers.com]

- 3. spinreact.com [spinreact.com]

- 4. A sensitive, direct colorimetric assay of serum copper using 5-Br-PSAA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. store.genprice.com [store.genprice.com]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. medichem-me.com [medichem-me.com]

Spectroscopic Properties of the 3,5-DiBr-PAESA-Copper Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the copper (II) complex formed with the chromogenic agent 3,5-DiBr-PAESA. The full chemical name for this compound is 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulphopropyl)aniline, monosodium salt, monohydrate. This document details the available quantitative spectroscopic data, outlines relevant experimental protocols for its synthesis and application in copper quantification, and presents logical workflows through diagrams. This guide is intended to serve as a valuable resource for researchers utilizing this complex in analytical chemistry, environmental monitoring, and clinical diagnostics.

Introduction

The quantification of copper is of significant interest in various scientific fields, from environmental science to clinical diagnostics, due to its essential role in biological systems and its potential toxicity at elevated levels. The this compound-copper complex is a highly sensitive chromogenic system used for the colorimetric determination of copper ions in aqueous samples. The formation of this intensely colored complex allows for the precise measurement of copper concentrations using spectrophotometry. This guide focuses on the spectroscopic characteristics of this complex, providing the foundational information required for its effective application.

Spectroscopic Data

The primary spectroscopic method for characterizing and quantifying the this compound-copper complex is UV-Visible (UV-Vis) absorption spectroscopy. Upon chelation with copper ions, the this compound ligand undergoes a significant shift in its maximum absorption wavelength (λmax), forming an intensely colored complex.

Table 1: UV-Visible Spectroscopic Data

| Species | Maximum Absorption (λmax) | Molar Absorptivity (ε) | Notes |

| This compound (Free Ligand) | ~503 nm | > 32,000 M⁻¹cm⁻¹ | Appears as a red solution.[1][2][3] |

| This compound-Copper Complex | 580 - 637 nm | > 124,000 M⁻¹cm⁻¹ | Forms a blue-colored chelate. The λmax can vary slightly depending on the specific assay conditions. Commercial assays often utilize a measurement wavelength of 580 nm.[1][2][3][4][5] |

Infrared (IR) Spectroscopy: Specific infrared spectroscopic data for the isolated this compound-copper complex is not readily available in the reviewed literature. However, based on the structure of the ligand, key vibrational bands would be expected. The IR spectrum of the free ligand would be characterized by bands corresponding to the aromatic C-H stretching, C=C and C=N stretching of the pyridine and aniline rings, the N=N stretching of the azo group, and the S=O stretching of the sulfonate group. Upon complexation with copper, shifts in the vibrational frequencies of the pyridylazo group are anticipated, indicating coordination of the nitrogen atoms to the copper ion.

Fluorescence Spectroscopy: There is a lack of specific fluorescence data for the this compound-copper complex in the available literature. Generally, many azo dyes are known to have their fluorescence quenched upon complexation with paramagnetic metal ions like Cu(II). Computational studies suggest that azo compounds can exhibit strong fluorescence responses to copper (II) ions, though this is highly dependent on the specific molecular structure.[6] Further experimental investigation is required to determine the fluorescence properties of this particular complex.

Experimental Protocols

Synthesis of this compound Ligand (General Procedure)

The synthesis of this compound is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction.[4]

Step 1: Diazotization of 3,5-dibromo-2-aminopyridine

-

Dissolve 3,5-dibromo-2-aminopyridine in a cold aqueous acidic solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously.

-

The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper. The completion of the reaction yields the corresponding diazonium salt solution.

Step 2: Azo Coupling

-

Prepare a solution of the coupling agent, N-ethyl-N-(3-sulfopropyl)aniline, in an alkaline medium.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling agent with constant stirring.

-

Maintain the temperature below 5 °C throughout the addition.

-

A colored precipitate of this compound will form.

-

The product can be isolated by filtration, washed with cold water, and dried. Further purification may be achieved by recrystallization.

Formation of the this compound-Copper Complex for Quantitative Analysis

This protocol is adapted from the principles of commercially available copper assay kits.[4][5]

-

Sample Preparation:

-

For biological samples containing proteins (e.g., serum), copper must be dissociated from proteins like ceruloplasmin. This is achieved by adding a weak acidic buffer to the sample.

-

Ascorbic acid is typically included to reduce any Cu(II) to Cu(I), as the complex formation is often with the Cu(I) ion.

-

-

Complex Formation:

-

Prepare a working solution containing the this compound chromogen in an appropriate buffer.

-

Add a specific volume of the prepared sample (or copper standard) to the working solution.

-

Mix and incubate at room temperature for a specified time (e.g., 10 minutes) to allow for complete color development.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the resulting blue-colored solution at the wavelength of maximum absorbance, typically around 580 nm, using a spectrophotometer or microplate reader.

-

A blank sample (without copper) should be used to zero the instrument.

-

The copper concentration in the sample is determined by comparing its absorbance to a standard curve prepared with known concentrations of copper.

-

Visualizations

Logical Workflow for Copper Quantification

Caption: A diagram illustrating the experimental workflow for the quantification of copper using the this compound chromogenic method.

Conclusion

The this compound-copper complex is a robust and sensitive system for the colorimetric determination of copper. Its primary spectroscopic feature is a strong absorbance in the visible region, with a high molar absorptivity that allows for the detection of low concentrations of copper. While detailed IR and fluorescence data are not extensively documented, the well-characterized UV-Vis properties provide a solid foundation for its analytical applications. The experimental protocols outlined in this guide, along with the workflow visualization, offer a practical framework for researchers employing this versatile analytical tool. Further research into the fluorescence and detailed vibrational spectroscopy of the isolated complex could open new avenues for its application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rjwave.org [rjwave.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Benchchem [benchchem.com]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. Computational studies on reactivity and fluorescence of probe molecules for copper ion detection - American Chemical Society [acs.digitellinc.com]

The Discovery and Development of Pyridylazo Dye Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and application of pyridylazo dye reagents. These versatile chromogenic agents have become indispensable tools in analytical chemistry, biochemistry, and environmental science for the sensitive and selective determination of a wide array of metal ions. This document details their historical evolution, fundamental coordination chemistry, quantitative characteristics, and practical experimental protocols.

A Brief History: From Discovery to Ubiquity

The journey of pyridylazo dyes as analytical reagents began in the mid-20th century. One of the earliest and most influential introductions to the field was the work on 1-(2-pyridylazo)-2-naphthol (PAN) by K. L. Cheng and R. H. Bray.[1] Their research demonstrated the utility of PAN as a terdentate ligand capable of forming stable, colored chelates with various metal ions through its pyridine nitrogen, an azo nitrogen, and the hydroxyl oxygen.[1]

Following the success of PAN, the analytical applications of pyridylazo compounds were studied extensively.[1] A significant advancement came with the development of 4-(2-pyridylazo)resorcinol (PAR), which offered the advantage of forming water-soluble complexes with intense coloration, enhancing its utility in aqueous systems without the need for organic extraction.[2] The sensitivity of PAR for many metal ions was found to be greater than that of PAN.[2]

In the continuous search for reagents with even higher sensitivity and selectivity, researchers synthesized a variety of derivatives. Notably, Florence and co-workers introduced 2-(2-pyridylazo)-5-diethylaminophenol (PADAP), which demonstrated significantly higher molar absorptivity for certain ions like Uranium(VI) compared to PAR.[1] The strategic addition of functional groups, such as halogens, to the basic pyridylazo structure has been a key strategy in modulating the reactivity and spectral properties of these dyes.[1] The discovery of diazo compounds, the foundational chemistry for these dyes, dates back to around 1858, laying the groundwork for the eventual synthesis of these powerful analytical tools.[2][3]

Core Chemistry: Chelation and Colorimetric Signaling

The efficacy of pyridylazo dyes as analytical reagents is rooted in their ability to act as multidentate ligands that form stable, intensely colored complexes with metal ions. The fundamental mechanism involves the coordination of a metal ion with the dye molecule at specific sites.

For instance, PAR functions as a terdentate ligand, binding metal ions through the nitrogen atom of the pyridine ring, the azo group nitrogen atom farther from the pyridine ring, and the oxygen atom of the ortho-hydroxyl group on the resorcinol ring. This chelation event creates stable five-membered rings with the metal ion, leading to a significant shift in the electronic structure of the dye. This alteration of the chromophore results in a pronounced change in the molecule's absorption spectrum, typically shifting the maximum absorbance to a longer wavelength (a bathochromic shift) and increasing the molar absorptivity. This color change is the basis for the colorimetric detection and quantification of metal ions.[4]

Below is a conceptual diagram illustrating the chelation mechanism that forms the basis of the colorimetric signal.

Caption: Metal-dye chelation mechanism leading to a colorimetric signal.

Quantitative Data for Metal Ion Complexes

The analytical performance of pyridylazo dyes is characterized by several key parameters, including molar absorptivity (ε), the wavelength of maximum absorbance (λmax), and the stability or dissociation constants of the metal-dye complexes. These values are crucial for developing robust quantitative assays and are often dependent on experimental conditions such as pH.[5]

Molar Absorptivity and Stability of PAR-Metal Complexes

4-(2-Pyridylazo)resorcinol (PAR) is one of the most widely used chromogenic chelators for determining the concentration of various metal ions.[5] The tables below summarize the effective molar absorption coefficients and dissociation constants for complexes of PAR with several divalent metal ions at physiological pH.

Table 1: Molar Absorption Coefficients (ε) for PAR-Metal Complexes at pH 7.4

| Metal Ion | Complex Stoichiometry (Metal:PAR) | λmax (nm) | Effective ε (M⁻¹ cm⁻¹) |

|---|---|---|---|

| Zn²⁺ | 1:2 | 492 | 71,500 |

| Cd²⁺ | 1:2 | 496 | 74,000 |

| Hg²⁺ | 1:2 | 500 | 50,000 |

| Co²⁺ | 1:2 | 510 | 57,000 |

| Ni²⁺ | 1:2 | 496 | 70,000 |

| Cu²⁺ | 1:1 | 512 | 18,500 |

| Mn²⁺ | 1:2 | 494 | 64,000 |

| Pb²⁺ | 1:1 | 516 | 38,000 |

Data sourced from Kocyła et al. (2015).[5]

Table 2: Dissociation Constants (Kd) for PAR-Metal Complexes at pH 7.4

| Metal Ion | Complex Stoichiometry (Metal:PAR) | Dissociation Constant (Kd) |

|---|---|---|

| Zn²⁺ | 1:2 | 7.08 × 10⁻¹³ M² |

| Cd²⁺ | 1:2 | 2.19 × 10⁻¹³ M² |

| Hg²⁺ | 1:2 | 1.00 × 10⁻¹⁵ M² |

| Co²⁺ | 1:2 | 1.91 × 10⁻¹⁶ M² |

| Ni²⁺ | 1:2 | 2.63 × 10⁻¹⁸ M² |

| Cu²⁺ | 1:1 | 1.00 × 10⁻¹⁰ M |

| Mn²⁺ | 1:2 | 1.58 × 10⁻¹⁰ M² |

| Pb²⁺ | 1:1 | 7.94 × 10⁻¹⁰ M |

Data sourced from Kocyła et al. (2015).[5]

Molar Absorptivity of Other Pyridylazo Dyes

For comparison, other pyridylazo derivatives have been developed that exhibit even higher sensitivities for specific metal ions.

Table 3: Molar Extinction Coefficients (ε) for Cobalt(II) Complexes with PADAB Derivatives

| Reagent | λmax (nm) | ε × 10⁵ (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| PADAB | 565 | 1.00 |

| 5-Cl-PADAB | 570 | 1.13 |

| 5-Br-PADAB | 575 | 1.16 |

| 5-I-PADAB | 580 | 1.18 |

| 3,5-Cl-PADAB | 585 | 1.19 |

| 3,5-Br-PADAB | 590 | 1.23 |

Data sourced from Abu-Zuhri (1987).[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyridylazo reagents and their application in the spectrophotometric analysis of metal ions.

Synthesis of Pyridylazo Dyes

The general synthesis of pyridylazo dyes is a two-step process: (1) diazotization of an aromatic amine (typically 2-aminopyridine) to form a diazonium salt, and (2) an azo coupling reaction between the diazonium salt and a coupling agent (e.g., resorcinol or 2-naphthol).[4][6]

Caption: General workflow for the synthesis of pyridylazo dyes.

Protocol 4.1.1: Synthesis of 4-(2-Pyridylazo)resorcinol (PAR) [4]

-

Materials:

-

2-Aminopyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Resorcinol

-

Sodium Carbonate (Na₂CO₃)

-

Ethanol

-

Deionized water

-

Ice

-

-

Procedure:

-

Diazotization: a. Dissolve 2-aminopyridine in a solution of concentrated HCl and water. b. Cool the mixture to 0-5°C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir vigorously. d. Continue stirring for 30 minutes in the ice bath to ensure complete formation of the pyridyl-2-diazonium salt.

-

Azo Coupling: a. In a separate beaker, dissolve resorcinol in an aqueous solution of sodium carbonate. b. Cool the resorcinol solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution to the resorcinol solution with constant stirring. d. A colored precipitate of PAR will form. Continue stirring the mixture in the ice bath for 1-2 hours.

-

Purification: a. Collect the crude PAR precipitate by vacuum filtration. b. Wash the precipitate with cold water. c. Purify the product by recrystallization from an ethanol/water mixture. d. Dry the purified orange crystalline powder in a vacuum desiccator.

-

Protocol 4.1.2: Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN) [6][7]

-

Materials:

-

2-Aminopyridine

-

Absolute Ethanol

-

Metallic Sodium

-

Ethyl nitrite

-

2-Naphthol

-

Carbon dioxide (gas)

-

Diethyl ether

-

-

Procedure:

-

Diazotization: a. Prepare sodium ethoxide by carefully reacting metallic sodium with absolute ethanol. b. Add an ethanol solution of 2-aminopyridine to the sodium ethoxide. c. Introduce ethyl nitrite vapor into the solution while maintaining the temperature at 45-50°C. d. After the addition is complete, maintain the temperature and stir for 8 hours. e. Filter the resulting diazonium salt precipitate and wash it with diethyl ether.

-

Azo Coupling: a. Dissolve 2-naphthol in ethanol. b. Add the prepared diazonium salt to the 2-naphthol solution. c. Bubble carbon dioxide gas through the mixture while maintaining the temperature at 45-50°C to facilitate the coupling reaction. d. Continue the reaction for approximately 6 hours.

-

Purification: a. Filter the crystalline product. b. Wash the crystals with distilled water. c. Recrystallize the crude PAN from ethanol. d. Dry the final product below 80°C to obtain an orange-red crystalline powder.

-

Spectrophotometric Determination of Metal Ions using PAR

This protocol provides a general method for the quantification of metal ions in an aqueous sample. It can be adapted for specific ions based on the data in Section 3.0.

Caption: Workflow for spectrophotometric metal ion analysis using PAR.

Protocol 4.2.1: General Procedure for Metal Ion Quantification [5][8]

-

Materials & Equipment:

-

PAR stock solution (e.g., 1 mM in water or ethanol)

-

Buffer solution (e.g., Tris-HCl, HEPES) adjusted to the optimal pH for the metal of interest (e.g., pH 7.4 for Zn²⁺).

-

Metal ion standard solutions of known concentrations.

-

Aqueous sample containing the unknown metal ion concentration.

-

UV-Vis Spectrophotometer.

-

Cuvettes.

-

-

Procedure:

-

Preparation of Calibration Standards: a. Prepare a series of calibration standards by diluting the metal ion stock solution with the buffer to achieve a range of concentrations that bracket the expected sample concentration. b. For each standard, add a fixed volume to a cuvette. c. Add buffer to bring the total volume to just under the final desired volume (e.g., 950 µL for a 1 mL final volume). d. Add a small, fixed volume of the PAR stock solution (e.g., 50 µL) to initiate the color-forming reaction. Mix well. e. Prepare a "blank" sample containing only the buffer and the PAR solution.

-

Preparation of Sample: a. Treat the unknown sample in the same manner as the standards, adding the same fixed volume of the sample to a cuvette, followed by buffer and the PAR stock solution.

-

Measurement: a. Allow all solutions to incubate for a sufficient time for the color to develop fully and stabilize (typically 5-15 minutes). b. Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific metal-PAR complex (see Table 1). c. Zero the spectrophotometer using the blank solution. d. Measure the absorbance of each calibration standard and the unknown sample.

-

Data Analysis: a. Plot the absorbance of the standards against their corresponding concentrations to create a calibration curve. b. Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). c. Use the measured absorbance of the unknown sample and the equation of the line to calculate the concentration of the metal ion in the sample.

-

Applications in Biological Systems

While primarily analytical reagents, the fluorescent properties of some pyridylazo dyes and their derivatives have led to applications in biological imaging. Live-cell imaging requires probes that can interact with cellular components without causing significant toxicity.[9] Pyridylazo-based structures can be designed to target specific biological sites, such as those with a negative charge, and produce a measurable signal.[9] However, cytotoxicity can be a concern at higher concentrations, and strategies such as encapsulation in micelles may be employed to mitigate these effects.[9] The development of novel dye structures remains an active area of research for applications in super-resolution imaging and as fluorescent probes for detecting specific biological molecules or conditions.[10]

References

- 1. journals.najah.edu [journals.najah.edu]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. 4-(2-Pyridylazo)resorcinol | PAR Reagent | RUO [benchchem.com]

- 5. Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Spectrophotometric method for simultaneous measurement of zinc and copper in metalloproteins using 4-(2-pyridylazo)resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New dye development | TheLeeLab [lee.group.ch.cam.ac.uk]

Literature Review of 3,5-DiBr-PAESA Applications: A Technical Assessment

A comprehensive review of scientific literature reveals no specific data or research pertaining to the compound 3,5-dibromo-N-phenethyl-4-ethoxyaniline sulfonamide (3,5-DiBr-PAESA). Extensive searches for this molecule, including its full chemical name and the acronym "this compound," did not yield any published studies detailing its synthesis, biological activity, mechanism of action, or applications in drug development or any other scientific field.

Consequently, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams specifically for this compound as the foundational research appears to be unavailable in the public domain.

However, to provide a contextual understanding, this report will briefly discuss the chemical class to which this compound belongs: sulfonamides . The general characteristics and applications of sulfonamides are well-documented and may offer insights into the potential, albeit theoretical, properties of the specified compound.

The Sulfonamide Class: A General Overview

Sulfonamides are a significant class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amine group (-SO₂NH₂). They have been a cornerstone of medicinal chemistry for decades, primarily known for their antimicrobial properties.

General Applications of Sulfonamides:

-

Antimicrobial Agents: Sulfonamides are bacteriostatic agents that competitively inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. This disruption of the folate pathway hinders bacterial growth and replication. They are used to treat various bacterial infections, including urinary tract infections and respiratory infections.

-

Anticancer Potential: More recently, certain sulfonamide derivatives have been investigated for their anticancer properties. The mechanisms of action are varied and can include inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of apoptosis.

-

Other Therapeutic Areas: The sulfonamide moiety is present in a wide range of pharmaceuticals with diverse applications, including diuretics, anticonvulsants, and anti-inflammatory drugs.

Structure-Activity Relationship (SAR):

The biological activity of sulfonamides is highly dependent on the substituents attached to the sulfonamide core. For instance, in the case of antibacterial sulfonamides, the N¹-substituent on the sulfonamide nitrogen plays a critical role in determining the potency and spectrum of activity.

Given the structure of this compound, one could speculate on its potential biological activities based on its constituent parts:

-

Dibrominated Aromatic Ring: The presence of bromine atoms can significantly influence the lipophilicity and electronic properties of the molecule, which can, in turn, affect its binding to biological targets and its pharmacokinetic profile.

-

Sulfonamide Group: This functional group is the key pharmacophore for the classic antibacterial activity of this class of drugs.

-

N-phenethyl and 4-ethoxy Groups: These substituents would further modify the molecule's overall size, shape, and polarity, influencing its interaction with specific enzymes or receptors.

Hypothetical Experimental Workflow for a Novel Sulfonamide

Should research on this compound be undertaken, a typical experimental workflow to characterize its biological activity would likely involve the following stages.

An In-depth Technical Guide on the Safety and Handling of 3,5-DiBr-PAESA Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 3,5-DiBr-PAESA (4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline, monosodium salt, monohydrate) powder. The content is intended to support laboratory personnel in adhering to best safety practices and to provide a foundational understanding of the compound's properties and primary applications.

Compound Identification and Properties

This compound is a highly sensitive chromogenic chelating agent primarily used in analytical chemistry for the colorimetric determination of metal ions, most notably copper (Cu²⁺) and silver (Ag⁺), in various samples, including biological fluids.[1][2][3][4] Its ability to form stable, colored complexes with these metal ions allows for their quantification using spectrophotometry.[5]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 100743-65-5 | [6][7][8] |

| Molecular Formula | C₁₆H₁₇Br₂N₄NaO₃S·H₂O | [6][7][8] |

| Molecular Weight | 546.21 g/mol | [6][7][8] |

| Appearance | Dark reddish-brown or black-purple-brown powder | [6][7][8] |

| Solubility | Soluble in water (forms a clear, red solution) | [6][7] |

| Molar Absorptivity (Free Ligand) | > 32,000 L·mol⁻¹·cm⁻¹ (at ~503 nm) | [6][7] |

| Molar Absorptivity (Cu(II) Chelate) | > 124,000 L·mol⁻¹·cm⁻¹ (at ~637 nm) | [6][7] |

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound powder.

| Condition | Recommendation | Source(s) |

| Temperature | 2 – 8 °C | [6][9] |

| Light | Protect from light | [6][9] |

| Moisture | Keep tightly closed in a dry place | [7][10] |

| Stability | At least 1 year at 2 – 8 °C | [7][10] |

Safety and Handling

Hazard Assessment

This compound is an azo dye. Azo dyes, as a class, can present several hazards. Some azo dyes and their breakdown products (aromatic amines) have been associated with skin sensitization, allergic reactions, and in some cases, carcinogenic and mutagenic effects.[11][12][13][14] Therefore, it is prudent to handle this compound with care to minimize exposure.

Potential Hazards:

-

May cause skin and eye irritation upon direct contact.[13]

-

Inhalation of the powder may cause respiratory tract irritation.[13]

-

The long-term toxicological properties have not been extensively studied.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound powder to minimize exposure.

Caption: Recommended PPE for handling this compound powder.

Handling Procedures

-

Engineering Controls: Handle this compound powder in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to minimize inhalation risk.

-

General Practices: Avoid generating dust. Use appropriate tools for weighing and transferring the powder. Keep containers tightly closed when not in use. Wash hands thoroughly after handling.

First Aid Measures

In case of accidental exposure, follow these first aid procedures.

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill and Disposal

-

Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Azo dyes should not be disposed of down the drain.[15] Chemical degradation or incineration by a licensed waste disposal company are potential disposal routes.[15]

Experimental Protocols

The primary application of this compound is in the colorimetric quantification of copper in biological samples. The following is a representative protocol synthesized from various sources.[16][17][18][19]

Principle of the Assay

In an acidic environment, copper is dissociated from carrier proteins like ceruloplasmin. An ascorbic acid solution is often used to reduce Cu²⁺ to Cu⁺. The cuprous ions then react with this compound to form a stable, colored complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the total copper concentration in the sample.[1][16][17]

Reagent Preparation

| Reagent | Preparation |

| Buffer Solution | Acetate buffer (pH ~4.7-5.7) |

| Reducing Agent | Ascorbic acid solution |

| Chromogen Solution | This compound dissolved in an appropriate solvent (often provided in commercial kits) |

| Working Solution | A mixture of the buffer, reducing agent, and chromogen solution, prepared fresh as per specific kit instructions. |

| Copper Standard | A solution of known copper concentration (e.g., 100 or 200 µg/dL) for generating a standard curve. |

Sample Preparation

-

Serum/Plasma: Use serum or heparinized plasma. EDTA should not be used as an anticoagulant as it interferes with the assay.[16][20] Samples should be free of hemolysis. If turbid, centrifuge to remove particulate matter.[16]

-

Tissue Homogenates/Cell Lysates: Samples may require deproteinization, for example, by adding trichloroacetic acid (TCA), followed by centrifugation to collect the supernatant for analysis.[16]

Assay Protocol (Microplate Format)

-

Pipette standards, samples, and a blank (e.g., deionized water) into the wells of a microplate.

-

Add the freshly prepared Working Solution to each well.

-

Mix gently and incubate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 5-15 minutes).[9][16][17]

-

Measure the absorbance at the wavelength of maximum absorbance for the copper-3,5-DiBr-PAESA complex (typically around 580-582 nm).[9][16][17]

-

Calculate the copper concentration in the samples by comparing their absorbance to the standard curve.

Experimental Workflow

The following diagram illustrates the general workflow for the colorimetric determination of copper using this compound.

References

- 1. store.genprice.com [store.genprice.com]

- 2. interchim.fr [interchim.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. This compound [sorachim.com]

- 7. This compound - Innovative Enzymes [innovativeenzymes.com]

- 8. This compound - Innovative Enzymes [innovativeenzymes.com]

- 9. spinreact.com [spinreact.com]

- 10. innovativeenzymes.com [innovativeenzymes.com]

- 11. An overview of azo dyes environmental impacts | GSC Advanced Research and Reviews [gsconlinepress.com]

- 12. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azo Dye Toxicity → Term [pollution.sustainability-directory.com]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. kamiyabiomedical.com [kamiyabiomedical.com]

- 17. medichem-me.com [medichem-me.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Sensitive, direct colorimetric assay for copper in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jaica.com [jaica.com]

Methodological & Application

Application Notes: 3,5-DiBr-PAESA Colorimetric Assay for Copper Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for numerous biological processes, including enzyme function, iron metabolism, and antioxidant defense. However, both deficiency and excess of copper can lead to various pathological conditions. Accurate and sensitive determination of copper concentrations in biological and pharmaceutical samples is therefore crucial. The 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline) colorimetric assay offers a simple, rapid, and sensitive method for the quantitative measurement of total copper (Cu⁺ and Cu²⁺). This direct assay is suitable for a wide range of sample types and does not typically require deproteinization, streamlining the experimental workflow.

Principle of the Method

The this compound assay is based on a multi-step reaction that culminates in the formation of a colored complex directly proportional to the total copper concentration in the sample.[1][2][3][4] The key steps are:

-

Dissociation: In a weakly acidic buffer (pH 4.7), copper ions are dissociated from carrier proteins like ceruloplasmin.[1][2][3]

-

Reduction: A reducing agent, such as ascorbic acid, reduces cupric ions (Cu²⁺) to the cuprous state (Cu⁺).[1][2][3]

-

Chelation and Color Formation: The cuprous ions (Cu⁺) then react with this compound to form a stable, blue or purple-colored chelate complex.[1][2][3]

-

Spectrophotometric Quantification: The intensity of the colored complex is measured by absorbance at approximately 580 nm.[1][2][3][4][5][6][7] The absorbance is directly proportional to the total copper concentration in the sample.

Quantitative Data Summary

The performance of the this compound assay has been characterized in various studies and commercial kits. The following tables summarize the key quantitative parameters.

Table 1: Assay Performance Characteristics

| Parameter | Reported Value(s) | Source(s) |

| Wavelength (λmax) | 580 nm (acceptable range: 570-590 nm) | [1][2][3][4][5][6][7] |

| Assay Range / Linearity | 3 - 400 µg/dL; Up to 5 mg/L | [4][5][8] |

| Limit of Detection (LOD) | 0.1 mg/L; 0.23 µmol/L | [8] |

| Intra-assay Variation (CV) | < 5%; 1.6% at 1.03 mg/L; 3.3% at 0.72 mg/L | [4][5][8] |

| Inter-assay Variation (CV) | 2.8% at 1.22 mg/L | [8] |

| Molar Absorptivity | 80,000 L·mol⁻¹·cm⁻¹ | [8] |

| Incubation Time | 5 - 10 minutes | [1][4][5][6] |

| Incubation Temperature | Room temperature or 37°C | [1][2][6] |

Table 2: Selectivity and Interferences

| Substance | Effect | Source(s) |

| EDTA | Interferes with the assay | [1][4][5] |

| Iron, Zinc, Cadmium, Cobalt, Lead | No interference reported | [8] |

| Heme-containing copper | Cannot be measured by this assay | [1] |

| Bilirubin | No effect up to 5 mg/dL; sample blank needed for higher concentrations | [2] |

| Lipids | May affect results; sample blank recommended | [2] |

Experimental Protocols

A. General Synthesis of this compound Probe

The synthesis of 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline (this compound) is a two-step process. The following is a general protocol based on established chemical principles.

Step 1: Diazotization of 3,5-dibromo-2-aminopyridine

-

Dissolve 3,5-dibromo-2-aminopyridine in a suitable acidic solution (e.g., hydrochloric acid).

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Coupling Reaction

-

In a separate vessel, dissolve N-ethyl-N-(3-sulfopropyl)aniline in an alkaline medium.

-

Slowly add the previously prepared diazonium salt solution to the N-ethyl-N-(3-sulfopropyl)aniline solution, maintaining the alkaline conditions and low temperature.

-

Allow the reaction to proceed, leading to the formation of the this compound azo compound.

-

The product can then be purified using appropriate chromatographic techniques.

B. Protocol for Copper Determination in Serum/Plasma

This protocol is a generalized procedure based on commercially available kits.

Materials:

-

Samples (Serum or Heparinized Plasma)

-

This compound Chromogen Solution

-

Buffer Solution (pH 4.7)

-

Reducing Agent Solution (e.g., Ascorbic Acid)

-

Copper Calibrator (e.g., 200 µg/dL)

-

Purified Water (for blank)

-

Microplate reader and 96-well plates

-

Micropipettes

Procedure:

-

Reagent Preparation: Prepare a Working Solution by mixing the Buffer, this compound Chromogen, and Reducing Agent according to the manufacturer's instructions.

-

Sample Preparation:

-

Assay Protocol (96-well plate format):

-

Pipette 12 µL of Blank (purified water), Copper Calibrator, or Sample into separate wells.[1]

-

Add 240 µL of the Working Solution to each well.[1]

-

Mix gently using a pipette. Avoid foaming.[1]

-

Incubate at room temperature for 10 minutes.[1]

-

Read the absorbance at 580 nm using a microplate reader. A sub-wavelength of 750 nm can be used for background correction.[1]

-

-

Calculation:

-

Subtract the absorbance of the Blank from the absorbance of the Calibrator and Samples.

-

Calculate the copper concentration using the following formula:

-

Copper Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Calibrator) x Concentration of Calibrator

-

-

C. Protocol for Copper Determination in Tissue Extracts

-

Sample Preparation:

-

Homogenize the tissue sample in a suitable buffer.

-

Add 5% Trichloroacetic Acid (TCA) solution to the homogenate.[1]

-

Vortex for 1 minute and incubate at 4-8°C for 30 minutes to precipitate proteins.[1]

-

Centrifuge at 6,000 rpm for 15 minutes.[1]

-

Collect the supernatant and adjust the pH to between 2.0 and 8.0 if necessary.[1]

-

-

Assay: Follow the assay protocol described in section B, using the prepared supernatant as the sample.

Visualizations

Caption: Reaction mechanism of the this compound assay for copper determination.

Caption: General experimental workflow for the this compound copper assay.

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. medichem-me.com [medichem-me.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. Sensitive, direct colorimetric assay for copper in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. saspublishers.com [saspublishers.com]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Serum Copper Measurement Using 3,5-DiBr-PAESA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for various physiological processes, including enzyme function, iron metabolism, and neurotransmitter synthesis.[1][2] Aberrant copper levels have been implicated in several diseases, such as Wilson's disease, Menkes syndrome, and cardiovascular diseases, making its accurate measurement in biological samples crucial for both clinical diagnostics and research.[3][4] The 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline) method offers a sensitive and direct colorimetric assay for the quantitative determination of copper in serum and other biological fluids without the need for deproteinization.[5][6] This method is based on the formation of a stable, colored chelate complex between cuprous ions (Cu+) and this compound.

Principle of the Assay